molecular formula C10H10N4NaO7P B13879744 Inosine-3',5'-cyclic-monophosphate sodium

Inosine-3',5'-cyclic-monophosphate sodium

Cat. No.: B13879744
M. Wt: 352.17 g/mol
InChI Key: NXWQZRSAJCXYBP-UHFFFAOYSA-M
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Description

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one is a complex organic compound with significant potential in medical and scientific research. This compound has been studied for its potential therapeutic applications, particularly in the treatment of retinitis pigmentosa, a group of hereditary diseases that lead to progressive vision loss .

Preparation Methods

The synthesis of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one involves several stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product .

Industrial production methods for this compound are still under development, as it is primarily used in research settings. scaling up the synthesis would likely involve optimizing the reaction conditions and using continuous flow reactors to increase efficiency and reduce costs.

Chemical Reactions Analysis

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups that alter the compound’s biological activity.

Scientific Research Applications

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one involves its interaction with specific molecular targets. In the case of retinitis pigmentosa, the compound is believed to work by blocking the action of protein kinase G, an enzyme involved in the toxic effects of cGMP on retinal cells. By inhibiting this enzyme, the compound helps to reduce cell death and improve retinal function .

Comparison with Similar Compounds

Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one can be compared to other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific biological activities. The unique combination of functional groups in sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one contributes to its distinct mechanism of action and potential therapeutic applications.

Properties

Molecular Formula

C10H10N4NaO7P

Molecular Weight

352.17 g/mol

IUPAC Name

sodium;9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one

InChI

InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1

InChI Key

NXWQZRSAJCXYBP-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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